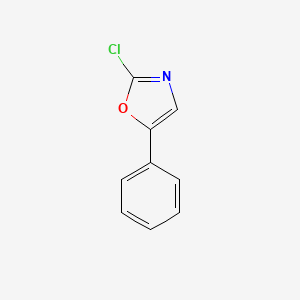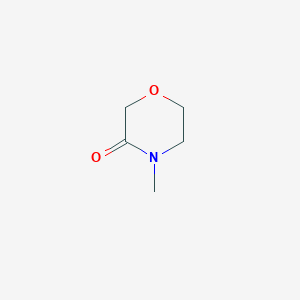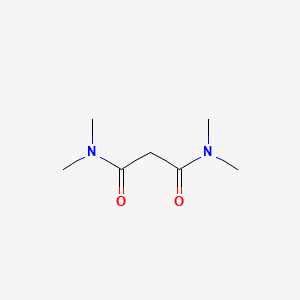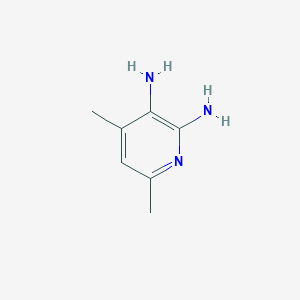
(4-Chlorophenyl)acetaldehyde
Übersicht
Beschreibung
(4-Chlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H7ClO It is a chlorinated derivative of phenylacetaldehyde, characterized by the presence of a chlorine atom at the para position of the benzene ring
Wirkmechanismus
Target of Action
Aldehydes, in general, are known to interact with various biological molecules, including proteins and dna .
Mode of Action
(4-Chlorophenyl)acetaldehyde, like other aldehydes, can undergo nucleophilic addition reactions with various biological nucleophiles . For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that aldehydes can interfere with various biochemical processes due to their reactivity .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . The compound’s lipophilicity (Log Po/w) ranges from 1.78 to 2.95, indicating its potential for bioavailability .
Result of Action
It has been suggested that it may have inhibitory effects on the oxidation of leukocytes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability can be affected by temperature, as it is recommended to be stored in a freezer, under -20°C
Biochemische Analyse
Biochemical Properties
(4-Chlorophenyl)acetaldehyde plays a role in biochemical reactions, particularly in the oxidation of leukocytes . It forms a chlorinated acetal with hydrochloric acid, which reacts with styrene and naphthalene to form a decaborane linker . The reaction yield for this reaction is dependent on the concentration of reactants .
Cellular Effects
It has been shown to have inhibitory effects on the oxidation of leukocytes , suggesting that it may influence cell function and cellular metabolism.
Molecular Mechanism
It is known to form a chlorinated acetal with hydrochloric acid, which reacts with other compounds to form a decaborane linker
Metabolic Pathways
It is known to form a chlorinated acetal with hydrochloric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the chlorination of phenylacetaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the para position.
Industrial Production Methods: In an industrial setting, this compound can be produced via the Friedel-Crafts acylation of chlorobenzene with acetaldehyde in the presence of a Lewis acid catalyst like aluminum chloride. This method allows for large-scale production with high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Chlorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (4-Chlorophenyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield (4-Chlorophenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amine solutions.
Major Products Formed:
Oxidation: (4-Chlorophenyl)acetic acid.
Reduction: (4-Chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)acetaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research has explored its potential as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex chemical entities.
Vergleich Mit ähnlichen Verbindungen
Phenylacetaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
(4-Bromophenyl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
(4-Methylphenyl)acetaldehyde: Contains a methyl group instead of chlorine, affecting its physical and chemical properties.
Uniqueness: (4-Chlorophenyl)acetaldehyde is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and provides distinct properties compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSNYBOKRSGWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464997 | |
| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4251-65-4 | |
| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (4-chlorophenyl)acetaldehyde in the synthesis of vinylieriazolyl ketone?
A1: this compound acts as a reactant in the Knoevenagel condensation reaction with α-triazolylpinacolone. This reaction, catalyzed by KF-Al₂O₃, forms a new carbon-carbon double bond, yielding the desired vinylieriazolyl ketone product [].
Q2: How does the molar ratio of this compound to α-triazolylpinacolone influence the reaction yield?
A2: The research by [Zhao et al. (2014)][1] indicates that an optimal molar ratio of 1.2:1 this compound to α-triazolylpinacolone leads to the highest yield (95.2%) of vinylieriazolyl ketone. This suggests that an excess of this compound is beneficial for driving the reaction towards product formation.
Q3: What other factors were investigated in optimizing the Knoevenagel condensation reaction using this compound?
A3: The study explored various reaction parameters, including catalyst loading, temperature, reaction time, and the use of different polyethylene glycols (PEGs) as phase-transfer catalysts. Optimal conditions included a reaction time of 0.5 hours, a temperature range of 75-80°C, and the use of PEG4000 as the phase-transfer catalyst [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)


![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)

![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)








